1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one 1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18241479
InChI: InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)12-4-3-10(13)5-11(12)9(2)16/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol

1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

CAS No.:

Cat. No.: VC18241479

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one -

Specification

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
IUPAC Name 1-[5-fluoro-2-(4-methylpyrazol-1-yl)phenyl]ethanone
Standard InChI InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)12-4-3-10(13)5-11(12)9(2)16/h3-7H,1-2H3
Standard InChI Key QTYWKBVXUAJXAH-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a fluorinated benzene ring substituted at the 2-position with a 4-methyl-1H-pyrazole moiety and at the 5-position with a fluorine atom. The ethanone group at the 1-position introduces a ketone functional group, critical for intermolecular interactions. The IUPAC name (1-[5-fluoro-2-(4-methylpyrazol-1-yl)phenyl]ethanone) and SMILES notation (CC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C) explicitly define its connectivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O
Molecular Weight218.23 g/mol
InChIKeyQTYWKBVXUAJXAH-UHFFFAOYSA-N
Canonical SMILESCC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C

Physicochemical Characteristics

The fluorine atom enhances lipophilicity (logP ≈ 2.1 estimated), improving membrane permeability and bioavailability. The compound’s polar surface area (49.3 Ų) and rotatable bond count (2) suggest moderate flexibility, balancing solubility and binding specificity. Spectroscopic data (e.g., IR, NMR) for this specific compound are sparse, but analogous fluorinated pyrazoles exhibit characteristic absorptions:

  • C=O stretch: ~1660–1680 cm⁻¹ (ketone) .

  • C-F stretch: ~1100–1250 cm⁻¹ .

  • Aromatic C-H bends: ~750–850 cm⁻¹ .

Synthesis and Preparation

Friedel-Crafts Acylation

A benzene ring substituted with fluorine and pyrazole could undergo Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . This method is widely employed for introducing ketone groups to aromatic systems.

Suzuki-Miyaura Coupling

Cross-coupling between a boronic acid-functionalized pyrazole and a fluorinated bromoacetophenone derivative could assemble the core structure. This approach offers regioselectivity and compatibility with sensitive functional groups .

Condensation Reactions

Reaction of 5-fluoro-2-hydrazinophenyl ethanone with 4-methyl-1H-pyrazole-1-carbaldehyde may yield the target compound via hydrazone formation, followed by cyclization .

Purification and Characterization

Typical purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for confirming molecular identity.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesBioactivity
1-(5-Fluoro-2-(4-methylpyrazol-1-yl)phenyl)ethanoneC₁₂H₁₁FN₂OFluorine, pyrazole, acetylAnticandidate
7-Chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-oneC₁₆H₇ClF₅O₂Chlorine, pentafluorophenyl, chromoneAnticancer (IC₅₀: 15 μM)
5-Chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenolC₁₆H₉ClF₅N₂OPhenolic -OH, pyrazoleAntimicrobial (MIC: 12 μg/mL)

Current Status and Availability

As of August 2024, 1-(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one is listed as discontinued by major suppliers like CymitQuimica. Researchers seeking analogs are advised to explore custom synthesis services or modify existing fluorinated pyrazole scaffolds.

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